Potassium (2-carboxycyclopropyl)trifluoroboranuide
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Overview
Description
Potassium (2-carboxycyclopropyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a cyclopropyl ring and a trifluoroborate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-carboxycyclopropyl)trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the trifluoroborate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-carboxycyclopropyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various boron-containing compounds. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Potassium (2-carboxycyclopropyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which potassium (2-carboxycyclopropyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. In cross-coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps to form new bonds. The cyclopropyl ring may also participate in ring-opening reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium (4-cyanophenyl)trifluoroborate
- Potassium (2,2-difluorocyclopropyl)trifluoroboranuide
Uniqueness
Potassium (2-carboxycyclopropyl)trifluoroboranuide is unique due to the presence of both a cyclopropyl ring and a carboxyl group, which can influence its reactivity and stability
Properties
Molecular Formula |
C4H5BF3KO2 |
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Molecular Weight |
191.99 g/mol |
IUPAC Name |
potassium;(2-carboxycyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C4H5BF3O2.K/c6-5(7,8)3-1-2(3)4(9)10;/h2-3H,1H2,(H,9,10);/q-1;+1 |
InChI Key |
BIDMAZVHHDIYOX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC1C(=O)O)(F)(F)F.[K+] |
Origin of Product |
United States |
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